molecular formula C9H10ClNO3 B14857325 Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate

Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate

Cat. No.: B14857325
M. Wt: 215.63 g/mol
InChI Key: ORICFCDRBOLOQT-UHFFFAOYSA-N
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Description

Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a hydroxyl group, and an ethyl ester group attached to a pyridine ring.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-(6-chloro-5-hydroxypyridin-3-yl)acetate

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8(13)4-6-3-7(12)9(10)11-5-6/h3,5,12H,2,4H2,1H3

InChI Key

ORICFCDRBOLOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate typically involves the reaction of 6-chloro-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl (6-chloro-5-hydroxypyridin-3-YL)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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